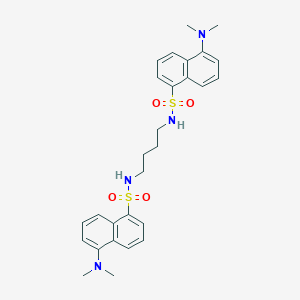
Didansyl-1,4-diaminobutane
概要
説明
Didansyl-1,4-diaminobutane is a chemical compound with the molecular formula C28H34N4O4S2 and a molecular weight of 554.72 g/mol . It is also known as Dansyl-putrescine. This compound is characterized by the presence of two dansyl groups attached to a 1,4-diaminobutane backbone. The dansyl groups are fluorescent, making this compound useful in various biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Didansyl-1,4-diaminobutane typically involves the reaction of dansyl chloride with 1,4-diaminobutane. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under basic conditions, often using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: Didansyl-1,4-diaminobutane can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Complexation: The compound can form complexes with metal ions due to the presence of nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Complexation: Metal salts like copper sulfate or nickel chloride can be used in aqueous or organic solvents.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Substitution: Formation of substituted sulfonamides.
Complexation: Formation of metal-ligand complexes.
科学的研究の応用
Didansyl-1,4-diaminobutane has several applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting amines and other nucleophiles.
Biology: Employed in the study of enzyme activities and protein interactions due to its fluorescent properties.
Medicine: Investigated for its potential use in diagnostic imaging and as a marker for tracking biological processes.
Industry: Utilized in the development of fluorescent dyes and sensors.
作用機序
The mechanism of action of Didansyl-1,4-diaminobutane primarily involves its fluorescent properties. The dansyl groups absorb light at specific wavelengths and emit fluorescence, which can be detected and measured. This property makes it useful for tracking and quantifying biological molecules and processes. The compound can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
類似化合物との比較
Dansyl chloride: Used for labeling amines and amino acids.
Dansyl hydrazine: Used for labeling aldehydes and ketones.
Dansyl cadaverine: Used for studying polyamine metabolism.
Uniqueness: Didansyl-1,4-diaminobutane is unique due to its dual dansyl groups, which enhance its fluorescent properties and make it particularly useful for applications requiring high sensitivity and specificity. Its structure allows for versatile interactions with various biological molecules, making it a valuable tool in biochemical research .
特性
IUPAC Name |
5-(dimethylamino)-N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O4S2/c1-31(2)25-15-7-13-23-21(25)11-9-17-27(23)37(33,34)29-19-5-6-20-30-38(35,36)28-18-10-12-22-24(28)14-8-16-26(22)32(3)4/h7-18,29-30H,5-6,19-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHHCCHSWPGUNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCNS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344684 | |
| Record name | Didansyl-1,4-diaminobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13285-10-4 | |
| Record name | Didansyl-1,4-diaminobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didansyl-1,4-diamino-butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cadmium bis[oxido(dioxo)tantalum]](/img/structure/B82629.png)
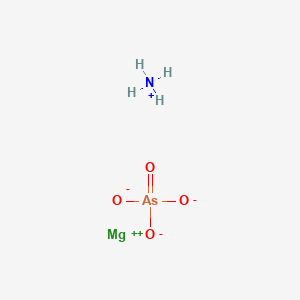
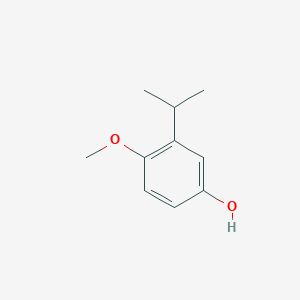
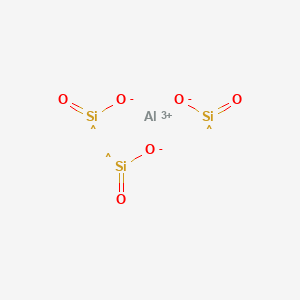

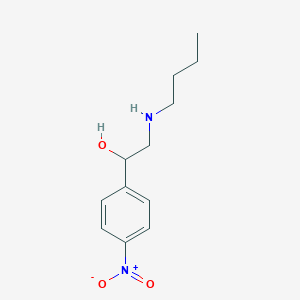
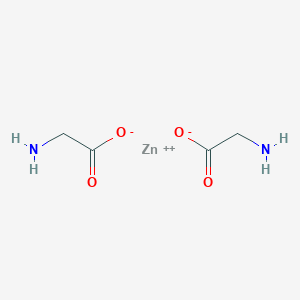
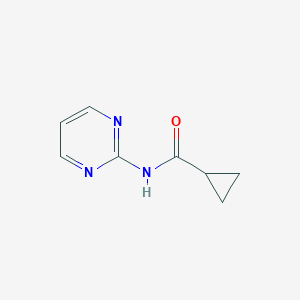

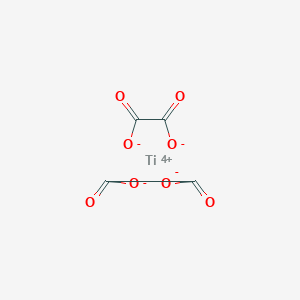

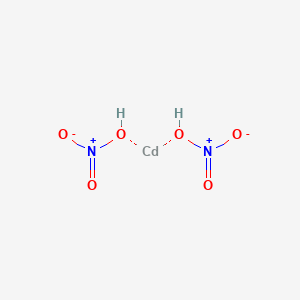
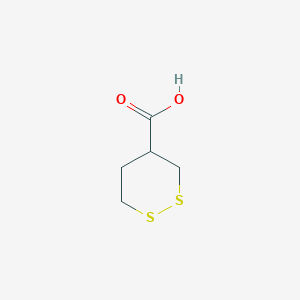
![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)
